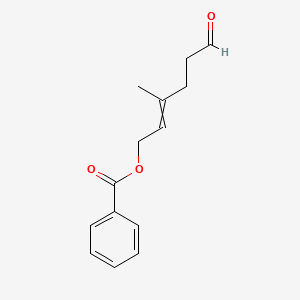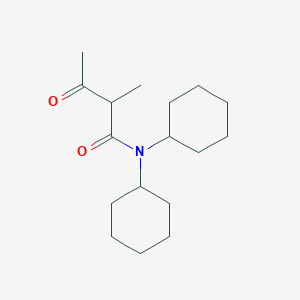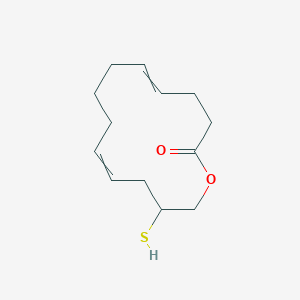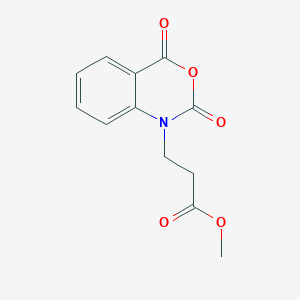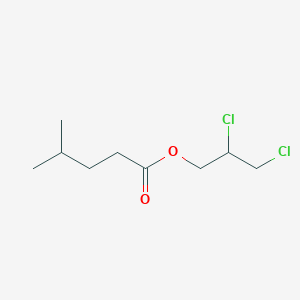
1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid is a complex organic compound that features a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine typically involves the reaction of cyclopentylamine with 3-phenylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperidine
- 1-Cyclopentyl-4-(3-phenylprop-2-enyl)morpholine
Uniqueness
1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, such as the combination of a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88172-12-7 |
|---|---|
Formule moléculaire |
C22H30N2O8 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1-cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid |
InChI |
InChI=1S/C18H26N2.2C2H2O4/c1-2-7-17(8-3-1)9-6-12-19-13-15-20(16-14-19)18-10-4-5-11-18;2*3-1(4)2(5)6/h1-3,6-9,18H,4-5,10-16H2;2*(H,3,4)(H,5,6) |
Clé InChI |
IADUGHUNZHYAGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



